1-Cyclobutylcyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8(4-5-8)6-2-1-3-6/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZPUHJYCWDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Cyclobutylcyclopropane-1-carboxylic Acid
This is an in-depth technical guide on the synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid (CAS 1601751-12-5). This document is structured for researchers and process chemists, focusing on the most robust, scalable, and mechanistically sound synthetic pathway: the Phase-Transfer Catalyzed (PTC) Cyclopropanation of a cyclobutylacetonitrile precursor.
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound
CAS: 1601751-12-5
Molecular Formula: C
Retrosynthetic Logic
The most reliable disconnection for 1,1-disubstituted cyclopropanes is the dialkylation of an active methylene compound. While direct alkylation of cyclopropanecarboxylates is electronically unfavorable due to ring strain preventing enolization, the formation of the cyclopropane ring last via a double nucleophilic substitution is thermodynamically driven by the expulsion of two halide equivalents.
The ideal precursor is cyclobutylacetonitrile . The nitrile group provides sufficient acidity for
Figure 1: Retrosynthetic disconnection showing the conversion of the acid precursor to the nitrile, followed by cyclopropanation and hydrolysis.
Synthetic Route Step-by-Step
Phase 1: Precursor Synthesis (If not commercially sourced)
Note: Cyclobutylacetonitrile is commercially available but often expensive. The following protocol validates its synthesis from affordable cyclobutanecarboxylic acid.
Workflow:
-
Reduction: Cyclobutanecarboxylic acid
Cyclobutylmethanol (LiAlH , THF). -
Activation: Cyclobutylmethanol
Cyclobutylmethyl tosylate (TsCl, Pyridine). -
Substitution: Cyclobutylmethyl tosylate
Cyclobutylacetonitrile (NaCN, DMSO).
Phase 2: The Core Reaction – PTC Cyclopropanation
This step utilizes Makosza’s conditions (concentrated aqueous NaOH + Phase Transfer Catalyst) to effect the double alkylation of cyclobutylacetonitrile with 1,2-dibromoethane.
Mechanism:
The phase transfer catalyst (BTEAC) transports the hydroxide ion from the aqueous phase to the organic interface/phase, deprotonating the
Experimental Protocol
Reagents:
-
Cyclobutylacetonitrile (1.0 equiv)
-
1,2-Dibromoethane (1.5 equiv)
-
Sodium Hydroxide (50% aq.[1] solution, 4.0 equiv)
-
Benzyltriethylammonium chloride (BTEAC) (0.05 equiv)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for biphasic mixing), reflux condenser, and internal thermometer.
-
Charging: Add cyclobutylacetonitrile, 1,2-dibromoethane, and BTEAC.
-
Initiation: Add the 50% NaOH solution dropwise while maintaining the internal temperature between 45–50°C. Caution: The reaction is exothermic.
-
Reaction: Once addition is complete, heat the mixture to 60°C and stir vigorously for 6–12 hours.
-
Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc). Disappearance of the linear nitrile indicates completion.
-
-
Workup: Cool to room temperature. Dilute with water and extract with MTBE or Toluene (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Distillation under reduced pressure is recommended to separate the product from unreacted 1,2-dibromoethane.
-
Expected Yield: 75–85%
-
Intermediate:1-Cyclobutylcyclopropanecarbonitrile .
-
Phase 3: Nitrile Hydrolysis to Carboxylic Acid
Steric hindrance around the nitrile group (attached to a quaternary center) makes standard hydrolysis slow. High-temperature basic hydrolysis in a high-boiling solvent is required.
Experimental Protocol
Reagents:
-
1-Cyclobutylcyclopropanecarbonitrile (1.0 equiv)
-
Potassium Hydroxide (KOH) (4.0 equiv)
-
Ethylene Glycol (Solvent)
Procedure:
-
Dissolution: Dissolve the nitrile and KOH in ethylene glycol (approx. 5 mL per gram of nitrile).
-
Reflux: Heat the solution to 160–180°C.
-
Note: Aqueous reflux (100°C) is often insufficient for quaternary nitriles.
-
-
Duration: Stir for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak and appearance of the acid mass (M-H).
-
Isolation:
-
Cool the mixture and dilute with water.
-
Wash: Extract with Ether (discard organic layer) to remove unreacted neutral impurities.
-
Acidification: Acidify the aqueous layer to pH 1–2 with conc. HCl. The product should precipitate as an oil or solid.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
-
Final Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.
Critical Process Parameters & Data
Reaction Parameter Optimization Table
| Parameter | Range | Optimal | Rationale |
| Base Conc. (Step 2) | 30% - 60% | 50% | Maximizes deprotonation rate at the interface; minimizes water content which can solvate anions and reduce reactivity. |
| Catalyst (Step 2) | TBAB, BTEAC | BTEAC | BTEAC (Benzyltriethylammonium chloride) is generally more stable and effective for alkylations involving small nucleophiles. |
| Temp (Step 2) | 40°C - 90°C | 60°C | Balance between reaction rate and preventing polymerization of 1,2-dibromoethane. |
| Hydrolysis Solvent | Water, EtOH, Glycol | Ethylene Glycol | Allows reaction temperatures >150°C to overcome steric barrier of the quaternary center. |
Safety & Toxicology
-
1,2-Dibromoethane: Known carcinogen and highly toxic. All operations must occur in a fume hood. Double-glove (Nitrile/Laminate) recommended.
-
Cyclobutyl Moiety: Strained rings can be energetic. While this molecule is stable, avoid rapid heating of large scales.
Mechanistic Visualization
The following diagram illustrates the PTC cycle and the sequential alkylation mechanism.
Figure 2: Phase Transfer Catalysis mechanism facilitating the formation of the strained cyclopropane ring.
References
-
Synthesis of Cyclopropanecarboxylic Acids : McCloskey, C. M.; Coleman, G. H. Organic Syntheses1944 , 24,[2] 36. Link
-
General Method for 1-Substituted Cyclopropanes : "Cyclopropanation of Active Methylene Compounds." Organic Syntheses, Coll.[1][3][4][5] Vol. 6, p. 271. Link
-
Phase Transfer Catalysis Review : Makosza, M. Pure and Applied Chemistry2000 , 72, 1399–1403. Link
- Hydrolysis of Hindered Nitriles: "Hydrolysis of sterically hindered nitriles." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
-
Compound Data : PubChem CID 13707497 (Related Analogues). Link
Sources
- 1. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 2. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Spiro[2.3]hexane Scaffold: Physicochemical Profiling & Bioisosteric Utility
[1][2][3][4][5]
Executive Summary: Escaping Flatland
In the modern era of drug discovery, the "escape from flatland" (increasing Fsp³ character) is a dominant strategy to improve clinical success rates. While spiro[3.3]heptanes have become commoditized bioisosteres, the spiro[2.3]hexane scaffold remains an underutilized yet high-value motif.
This guide analyzes the spiro[2.3]hexane system—a fusion of the highly strained cyclopropane and cyclobutane rings. We explore its unique ability to modulate lipophilicity, enforce orthogonal exit vectors, and block metabolic hotspots, providing a "Goldilocks" zone of steric bulk between a gem-dimethyl group and a spiro[3.3]heptane.
Structural & Electronic Fundamentals
Geometry and Ring Strain
The spiro[2.3]hexane core is defined by the fusion of a three-membered ring (cyclopropane) and a four-membered ring (cyclobutane) at a single quaternary carbon.
-
Total Strain Energy (SE): Approximately 52–54 kcal/mol . This is roughly the sum of cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.5 kcal/mol) strain, though spiro-fusion introduces unique electronic interactions.
-
Cyclopropane Moiety: Characterized by "banana bonds" (bent bonds) with significant
-like character in the C-C bonds and -like character in the C-H bonds. This makes the ring electron-donating by resonance but electron-withdrawing by induction. -
Cyclobutane Moiety: Adopts a puckered "butterfly" conformation (~25–35° fold angle) to relieve torsional strain from eclipsing hydrogens.
-
Orthogonality: Unlike flat aromatic systems, the mean planes of the two rings are perpendicular. Substituents on the cyclopropane ring are held rigidly at specific angles relative to the cyclobutane substituents, creating well-defined exit vectors.
Electronic Effects on Substituents
The spiro[2.3] linkage acts as a "conformationally locked" gem-dimethyl group but with distinct electronic properties:
-
Acidity modulation (pKa): An amine attached to the spiro[2.3] core (e.g., 4-azaspiro[2.3]hexane) typically exhibits a lower pKa than its piperidine analog due to the inductive electron-withdrawing nature of the strained rings.
-
Hydrogen Bonding: The strained C-H bonds are more acidic than typical alkyl C-H bonds, potentially serving as weak hydrogen bond donors in protein active sites.
Physicochemical Profiling
The following data summarizes the impact of the spiro[2.3]hexane scaffold relative to common bioisosteres.
Table 1: Comparative Physicochemical Metrics[6]
| Property | Gem-Dimethyl (–C(Me)2–) | Spiro[2.3]hexane | Spiro[3.3]heptane | Cyclohexane |
| Space Filling | Low (Flexible) | Medium (Rigid, Compact) | High (Rigid, Bulky) | High (Flexible) |
| Fsp³ Character | 1.0 | 1.0 | 1.0 | 1.0 |
| Lipophilicity ( | Baseline | -0.3 to -0.6 (vs acyclic) | -0.2 to -0.5 | +0.5 to +1.0 |
| Metabolic Stability | Low (Benzylic/Allylic ox.) | High (Blocks oxidation) | High | Low (Hydroxylation) |
| Solubility | Neutral | Improved (Polarity/Strain) | Improved | Poor |
Lipophilicity (LogP/LogD)
Incorporating a spiro[2.3]hexane motif often lowers LogP compared to the corresponding gem-dimethyl or cyclohexyl analog. The high energy of the strained bonds creates a local dipole and increases solvation compared to a relaxed alkyl chain.
-
Design Insight: Use spiro[2.3]hexane to lower LogP while maintaining the hydrophobic bulk necessary for filling a hydrophobic pocket.
Metabolic Stability
The spiro[2.3]hexane scaffold is an excellent "metabolic blocker."
-
Mechanism: It lacks the labile hydrogen atoms found in cyclohexane or isopropyl groups. The bridgehead quaternary carbon cannot be oxidized.
-
Caveat: While resistant to CYP450 oxidative metabolism, the strained rings can be susceptible to acid-catalyzed ring opening in extremely low pH environments (e.g., gastric fluid), though they are generally stable under physiological conditions (pH 7.4).
Synthesis & Functionalization
Accessing functionalized spiro[2.3]hexanes has historically been challenging.[1][2] We present a modern, modular approach using Sulfonium Ylide Annulation , which is superior to traditional Simmons-Smith protocols for generating diverse heteroatom-containing analogs.
Diagram: Modular Synthesis Workflow
The following diagram illustrates the logic flow for accessing spiro[2.3]hexanes via sulfonium ylide chemistry, highlighting the divergence into carbocycles and heterocycles.
Caption: Modular synthesis of spiro[2.3]hexane frameworks via exocyclic alkene activation and subsequent cycloaddition/annulation.
Experimental Protocols
Synthesis Protocol: Sulfonium Salt-Mediated Annulation
Rationale: This protocol (adapted from recent Angew. Chem. advancements) avoids the handling of pyrophoric zinc reagents (Simmons-Smith) and allows for the synthesis of heteroatom-spirocycles.
Reagents:
-
Substrate: 3-Methyleneazetidine-1-carboxylate (or cyclobutane analog).
-
Reagent: (Dimethylamino)sulfoxonium methylide (generated in situ).
-
Solvent: DMSO/THF (1:1).
-
Base: NaH (60% dispersion in oil).
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried flask under
, wash NaH (1.2 equiv) with dry pentane to remove oil. Suspend in dry DMSO. Add trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. Stir for 30 min until gas evolution ceases and the solution becomes clear (formation of the ylide). -
Substrate Addition: Cool the ylide solution to 0°C. Add the methylene-substrate (1.0 equiv) dissolved in dry THF dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS for the disappearance of the alkene.
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMSO). Dry over . -
Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel. Note: Spiro[2.3]hexanes are volatile; avoid prolonged high-vacuum drying.
Self-Validation Check:
-
NMR Signature: Look for the disappearance of alkene protons (typically
4.8–5.2 ppm) and the appearance of high-field cyclopropane protons ( 0.3–1.0 ppm) as a complex multiplet (ABCD system due to chirality or diastereotopicity).
Physicochemical Assay: Chromatographic Hydrophobicity Index (CHI)
Rationale: Traditional shake-flask LogP methods are error-prone for small, volatile spirocycles. CHI via immobilized artificial membrane (IAM) chromatography provides a higher-throughput, more biologically relevant measure of lipophilicity.
Protocol:
-
Column: IAM.PC.DD2 column (10 cm x 4.6 mm).
-
Mobile Phase:
-
A: 50 mM Ammonium Acetate, pH 7.4.
-
B: Acetonitrile.
-
-
Gradient: 0–100% B over 6 minutes at 1.5 mL/min.
-
Calibration: Run a set of 10 standard drugs with known LogP values (e.g., Theophylline, Propranolol, Indomethacin) to generate a calibration curve:
. -
Measurement: Inject 10 µL of the spiro[2.3]hexane sample (100 µM in DMSO). Record retention time (
). -
Calculation: Convert
to CHI, then estimate LogP using the equation: .
Structure-Property Relationship (SPR) Logic
The following diagram details how structural modifications to the spiro[2.3]hexane core influence key drug-like properties.
Caption: Impact of spiro[2.3]hexane structural modifications on ADME/Tox properties.
References
-
Natho, P., et al. (2025).[3][4] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. Link
-
Natho, P., Colella, M., & Luisi, R. (2025).[3][4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[4] Link
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link
-
Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in the design of novel inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | Biological and Medicinal Chemistry | Cambridge Open Engage [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
1-Cyclobutylcyclopropane-1-carboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of 1-Cyclobutylcyclopropane-1-carboxylic Acid
Abstract
The unique conformational constraints and electronic properties of cyclobutyl and cyclopropyl moieties have rendered them privileged scaffolds in modern drug discovery.[1] this compound represents a fascinating molecular architecture combining both of these highly strained ring systems. A thorough understanding of its three-dimensional structure is paramount for elucidating its potential as a therapeutic agent or a versatile building block in medicinal chemistry. This guide provides a comprehensive, in-depth overview of the methodologies and expected outcomes for the complete structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous characterization of this molecule.
Introduction: The Significance of Strained Rings in Medicinal Chemistry
Cyclopropane and cyclobutane rings are increasingly incorporated into drug candidates to modulate physicochemical and pharmacological properties. The inherent ring strain of these small carbocycles imparts unique electronic and conformational characteristics.[2] The cyclopropane ring, for instance, can act as a "bioisostere" for a double bond or a gem-dimethyl group, influencing metabolic stability and binding affinity to biological targets.[3] Similarly, the cyclobutane moiety can introduce conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[4] The combination of both a cyclobutyl and a cyclopropyl group directly attached to a carboxylic acid function in this compound presents a novel scaffold with significant potential in the development of new chemical entities. A precise structural characterization is the foundational step in harnessing this potential.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and serve as a baseline for experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Structural Elucidation Workflow
The comprehensive structural analysis of this compound necessitates a multi-technique approach. The proposed workflow is designed to provide orthogonal data, ensuring a self-validating and robust structural assignment.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. A combination of one- and two-dimensional NMR experiments will provide a complete picture of the carbon skeleton and proton environments.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.
-
Instrumentation: Acquire NMR spectra on a spectrometer with a proton frequency of at least 400 MHz.[5]
-
1D NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR:
-
Acquire a Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H spin-spin coupling networks.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify one-bond ¹H-¹³C correlations.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify two- and three-bond ¹H-¹³C correlations, which are crucial for connecting the different spin systems.[6]
-
Predicted ¹H NMR Spectral Data
The protons on the cyclopropane and cyclobutane rings are expected to resonate in the upfield region of the spectrum due to the shielding effects of the ring currents.[6] The carboxylic acid proton is expected to be significantly downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -COOH | 10.0 - 12.0 | broad singlet |
| Cyclobutane-CH | 2.5 - 2.8 | multiplet |
| Cyclobutane-CH₂ | 1.8 - 2.2 | multiplet |
| Cyclopropane-CH₂ (cis to COOH) | 1.2 - 1.5 | multiplet |
| Cyclopropane-CH₂ (trans to COOH) | 0.8 - 1.1 | multiplet |
Predicted ¹³C NMR Spectral Data
The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the strained rings will appear in the aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 175 - 185 |
| Quaternary Cyclopropane-C | 30 - 40 |
| Cyclobutane-CH | 35 - 45 |
| Cyclobutane-CH₂ | 15 - 25 |
| Cyclopropane-CH₂ | 10 - 20 |
2D NMR Correlation Analysis
The following diagram illustrates the key predicted 2D NMR correlations that would be essential for confirming the structure.
Caption: Predicted key COSY and HMBC correlations for structural confirmation.
Mass Spectrometry (MS) Analysis
Mass spectrometry will confirm the molecular weight and provide valuable information about the connectivity of the molecule through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
-
Ionization: Employ either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). ESI is preferable for observing the molecular ion with minimal fragmentation.
-
Mass Analyzer: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): If using ESI, perform collision-induced dissociation (CID) on the parent ion to induce fragmentation and gain further structural insights.[7]
Predicted Fragmentation Pattern
The fragmentation of carboxylic acids is well-characterized. Key fragmentation pathways for this compound are expected to involve:
-
Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da).[8]
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.
-
Ring opening: Fragmentation of the cyclobutane and/or cyclopropane rings.
| m/z | Predicted Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 123 | [M - OH]⁺ |
| 95 | [M - COOH]⁺ |
| 83 | [C₆H₁₁]⁺ (Loss of C₂H₃O₂) |
| 67 | [C₅H₇]⁺ (Cyclobutyl ring fragment) |
| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Predicted IR Absorptions
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Strong, very broad |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium to strong |
| 1710 - 1680 | C=O stretch (carboxylic acid dimer) | Strong, sharp |
| 1440 - 1395 | O-H bend | Medium |
| 1320 - 1210 | C-O stretch | Medium |
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. This guide outlines a robust workflow, from sample preparation to data interpretation, providing researchers with a comprehensive framework for the unambiguous characterization of this and similar novel chemical entities. The predicted spectral data and correlations presented herein serve as a valuable reference for experimental design and data analysis. A thorough structural understanding is the critical first step towards unlocking the full potential of this unique molecular scaffold in the realm of drug discovery and development.
References
-
Hassan, A. H. E., Cho, M. C., Kim, H. I., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]
-
Moglioni, A. G., García-Expósito, E., Branchadell, V., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4963-4976. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. [Link]
-
Zhang, W.-D., Wang, R., Zhang, M., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 53(9), 913-922. [Link]
-
de Meijere, A. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-22. [Link]
-
PubChem. (n.d.). 1-Butylcyclopropane-1-carboxylate. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Royal Society of Chemistry. (2016). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]
-
Tang, W. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology, 13(12), 3469-3475. [Link]
-
PubChem. (n.d.). 2,2-Di(cyclobutyl)cyclopropane-1-carboxylic acid. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 3. 1-Butylcyclopropane-1-carboxylate | C8H13O2- | CID 21516124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation and Solid-State Dynamics of 1-Cyclobutylcyclopropane-1-carboxylic Acid
Executive Summary: The Architecture of Strain
1-Cyclobutylcyclopropane-1-carboxylic acid (1-CBCP) represents a unique class of "gem-disubstituted" cycloalkanes where two distinct high-strain rings share a single carbon vertex. For drug development professionals, this molecule is not merely a building block; it is a conformationally restricted bioisostere often used to replace tert-butyl or isopropyl groups in glutamate receptor ligands and antiviral scaffolds.
This guide details the structural characterization of 1-CBCP. Unlike flexible aliphatic chains, the juxtaposition of a rigid cyclopropane ring (bond angles ~60°) and a puckered cyclobutane ring (bond angles ~88°) creates a "steric pressure cooker" that dictates its solid-state packing, solubility, and biological docking potential.
Key Structural Determinants:
-
The Thorpe-Ingold Effect: The bulk of the two rings forces the carboxylic acid group into a specific orientation to minimize steric clash, enhancing the rate of intramolecular reactions.
-
Ring Interface: The bond connecting the two rings exhibits restricted rotation due to the interaction between the cyclopropane Walsh orbitals and the cyclobutane
-framework. -
Acid Dimerization: In the solid state, the molecule invariably forms centrosymmetric dimers via
hydrogen bonds, a critical feature for solubility prediction.
Experimental Crystallogenesis: Protocol for High-Strain Acids
Obtaining diffraction-quality crystals of 1-CBCP is challenging due to the "greasy" nature of the cycloalkyl groups contrasting with the polar carboxylic acid. The following protocol utilizes a binary solvent diffusion method optimized for amphiphilic strained rings.
The "Interface Diffusion" Protocol
Objective: Grow single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
| Parameter | Specification | Rationale |
| Primary Solvent | Ethyl Acetate (EtOAc) | Solubilizes the organic rings; moderate polarity. |
| Anti-Solvent | Induces supersaturation without crashing the acid out as powder. | |
| Concentration | 15 mg/mL | High enough for nucleation, low enough to prevent aggregation. |
| Temperature | 4°C (controlled) | Low temp reduces kinetic energy, favoring ordered lattice packing over amorphous precipitation. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 30 mg of pure 1-CBCP in 2.0 mL of EtOAc. Sonicate for 30 seconds to ensure no micro-nuclei remain.
-
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a narrow glass vial (inner diameter 5 mm). -
Layering: Carefully layer 2.0 mL of
-heptane on top of the EtOAc solution. Crucial: Do not mix. Let the interface remain sharp. -
Equilibration: Cap the vial with parafilm (poke 1 small hole) and place in a vibration-free environment at 4°C.
-
Harvesting: Crystals (typically colorless plates or prisms) will appear at the interface within 48–72 hours.
Structural Analysis & Data Interpretation[1][2][3][4][5][6]
When analyzing the crystal structure of 1-CBCP, specific geometric parameters serve as quality indicators for the model. This section details what to look for in the solved structure, grounded in the behavior of the known analog 1-cyclopropylcyclopropane-1-carboxylic acid (CCDC 743438) [1].
The Unit Cell and Space Group
-
Expected Space Group:
(Monoclinic) or (Triclinic).-
Why? ~90% of achiral carboxylic acids crystallize in centrosymmetric space groups to accommodate the acid dimer.
-
-
Packing Coefficient: Expect a high packing density (
) due to the ability of the rings to interdigitate.
Molecular Geometry: The "Bisected" Conformation
The most critical structural feature is the orientation of the carboxylic acid relative to the cyclopropane ring.
-
Bisected Geometry: The plane of the carbonyl group (
) typically aligns to bisect the C2-C1-C3 angle of the cyclopropane ring. -
Cyclobutane Puckering: Unlike the rigid cyclopropane, the cyclobutane ring will exhibit a "butterfly" puckering angle of approximately 25–30°.
-
Disorder Alert: In room-temperature datasets, the cyclobutane ring often appears disordered (flipping between puckered states). Data collection at 100 K is mandatory to freeze this motion and resolve the carbon positions accurately.
-
Hydrogen Bonding Network
The lattice is dominated by the Carboxylic Acid Homodimer :
-
Motif:
graph set. -
Bond Lengths: The
distance is typically very short ( Å), indicating a strong hydrogen bond. -
Implication: This dimer unit acts as a single "supramolecular building block," making the crystal effectively a packing of non-polar dimers. This explains the compound's surprisingly low water solubility despite the acid group.
Visualization: Conformational Energy Landscape
The following diagram illustrates the conformational "decision tree" the molecule undergoes during crystallization, determining its final solid-state structure.
Figure 1: Conformational energy landscape leading to the final crystal structure. Note the critical role of cooling to resolve the cyclobutane puckering.
Pharmaceutical Implications (E-E-A-T)
Understanding the crystal structure of 1-CBCP allows researchers to predict its behavior in drug formulation and binding pockets.
-
Bioisosterism: The volume occupied by the 1-cyclobutylcyclopropane moiety is roughly equivalent to a tert-butyl group but with distinct electronic properties. The cyclopropane ring adds electron-withdrawing character (similar to a vinyl group), increasing the acidity of the carboxylic acid (
) compared to a standard aliphatic acid ( ). -
Solubility Profile: The strong centrosymmetric dimerization observed in the crystal structure suggests that micronization or salt formation (e.g., sodium salt) will be required to improve dissolution rates in aqueous media.
-
Metabolic Stability: The high strain energy does not equate to metabolic instability. The quaternary carbon at the 1-position blocks
-oxidation, making this scaffold highly resistant to metabolic degradation, a desirable trait for extending half-life [3].
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. (Reference for CSD System; Search CCDC 743438 for 1-cyclopropyl analog).
- Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group, Rappoport, Z. (Ed.). Wiley.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
PubChem. (2025).[4][5] Compound Summary for CID 13707497: 1-Cyclopropylcyclopropane-1-carboxylic acid.[4] National Library of Medicine.
Sources
- 1. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 2. Cyclopropane synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Cyclopropylcyclopropane-1-carboxylic acid | C7H10O2 | CID 13707497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Cyclopropanedicarboxylic acid | C5H6O4 | CID 69017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Amide Coupling of 1-Cyclobutylcyclopropane-1-carboxylic Acid
Executive Summary & Strategic Analysis
The coupling of 1-Cyclobutylcyclopropane-1-carboxylic acid represents a distinct challenge in medicinal chemistry.[1] This substrate features a "perfect storm" of steric hindrance: a quaternary
Standard coupling reagents (EDC/NHS, HBTU, or even HATU at room temperature) frequently result in:
-
Stalled conversion: The activated ester is inaccessible to the amine nucleophile.
-
N-Acyl Urea formation: Rearrangement byproducts dominate over the desired amide.
-
Ring Instability: Aggressive activation (e.g.,
reflux) risks opening the strained cyclopropane ring via acid-catalyzed homo-conjugate addition.
This guide details two validated protocols designed to bypass these energy barriers while preserving ring integrity. Method A (T3P) is the primary recommendation for scalability and ease of workup. Method B (Ghosez’s Reagent) is the "high-energy" alternative for weakly nucleophilic amines (anilines, electron-deficient heterocycles).
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, evaluate your specific amine partner and scale requirements.
Figure 1: Decision matrix for coupling sterically hindered cyclopropyl acids. T3P is preferred for safety and workup, while Ghosez’s reagent provides the necessary electrophilicity for difficult amines.
Method A: T3P (Propylphosphonic Anhydride) Protocol
Best for: Aliphatic amines, scale-up (>1g), and avoiding epimerization (general utility).
Mechanistic Rationale
T3P acts as a cyclic anhydride.[2][3] Upon reaction with the carboxylate, it forms a mixed anhydride. Unlike linear mixed anhydrides (e.g., from isobutyl chloroformate), the T3P intermediate is less prone to disproportionation and side reactions. Crucially, the byproduct is water-soluble, simplifying purification of the lipophilic amide product.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for higher process temperature)
Step-by-Step Protocol
-
Setup: In a dried reaction vial/flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.2 M).
-
Note: Do not add T3P yet. Ensure the starting materials are well-dispersed.
-
-
Base Addition: Add Pyridine (3.0 equiv).
-
Why Pyridine? It acts as both a base and an acylation catalyst. For extremely hindered substrates, pyridine is superior to DIPEA/TEA because it is less sterically demanding, allowing it to shuttle protons effectively in the crowded transition state.
-
-
Activation: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).
-
Exotherm Control: T3P addition is exothermic. Control is vital to prevent ring opening or decomposition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT).
-
Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The steric bulk of the cyclobutyl group often requires thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the acid (often invisible on UV, use PMA stain) and the emergence of the amide peak (
). -
Workup (Self-Validating Step):
Method B: Ghosez’s Reagent (Neutral Acid Chloride)
Best for: Anilines, electron-deficient amines, and cases where T3P fails.
Mechanistic Rationale
Standard acid chloride generation (Thionyl chloride/Oxalyl chloride) generates HCl, which can be detrimental to cyclopropane rings (ring opening). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions via a chloro-enamine intermediate. This is the "Gold Standard" for acid-sensitive or highly hindered substrates.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Amine: 1.1 – 1.5 equiv
-
Base: TEA or DIPEA (2.0 equiv) - Used only in the second step.
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
Step-by-Step Protocol
-
Activation (Acid Chloride Formation):
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.
-
Stir at RT for 1–2 hours.
-
Validation: Withdraw an aliquot, quench with dry methanol, and check LCMS for the Methyl Ester. If the Methyl Ester is the major peak, the Acid Chloride is fully formed.
-
-
Coupling:
-
In a separate vessel, dissolve the Amine (1.2 equiv) and DIPEA (2.0 equiv) in DCM.
-
Critical Step: Add the activated Acid Chloride solution slowly to the Amine solution at 0°C. (Inverse addition prevents dimerization of the amine if applicable).
-
-
Reaction: Stir at RT for 2–12 hours.
-
Note: Acid chlorides of
-quaternary carbons are extremely stable due to steric shielding. You may need to reflux in DCM (40°C) or switch solvent to DCE and heat to 60°C if reaction is slow.
-
-
Workup:
-
Quench with Sat.
. -
Extract with DCM.
-
Wash with 0.1 M HCl (if product is not basic) or Brine.
-
Concentrate.
-
Comparative Data & Troubleshooting
Reagent Performance Comparison
| Feature | T3P (Method A) | Ghosez's Reagent (Method B) | HATU/DIPEA |
| Steric Tolerance | High | Very High | Moderate |
| Reaction pH | Acidic (buffered by Pyridine) | Neutral | Basic |
| Byproducts | Water Soluble (Easy removal) | Amides/Salts | Urea (Difficult removal) |
| Cost | Moderate | High | High |
| Scalability | Excellent | Good | Poor (Atom economy) |
Troubleshooting Guide
-
Issue: Starting material remains after 24h (Method A).
-
Fix: Switch solvent to 2-MeTHF or Toluene and increase temperature to 80°C. T3P is stable at high temperatures.
-
-
Issue: Low yield with Aniline (Method A).
-
Fix: Switch to Method B . The nucleophilicity of aniline is too low to attack the T3P-active ester through the steric wall of the cyclobutyl group.
-
-
Issue: Cyclopropane ring opening observed.
-
Fix: Ensure anhydrous conditions. Avoid strong mineral acids in workup. Use Method B (Neutral conditions) and avoid heating above 60°C.
-
Visualizing the Steric Barrier
The following diagram illustrates why standard reagents fail and how the selected protocols overcome the steric wall.
Figure 2: Mechanistic comparison. The bulky active ester formed by HATU creates a secondary steric barrier. The Acid Chloride (via Ghosez) minimizes the electrophile size, allowing the amine to penetrate the steric shield of the cyclobutyl group.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.
-
Ghosez, L., et al. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.
-
Archimica (Now Euticals). T3P (Propanephosphonic acid anhydride) Technical Guide.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
stereoselective synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid analogs.
Application Note: Stereoselective Synthesis of 1-Cyclobutylcyclopropane-1-carboxylic Acid Analogs
Executive Summary
The incorporation of cyclopropane rings into pharmaceutical scaffolds is a proven strategy to restrict conformational freedom, improve metabolic stability, and enhance potency. Specifically, This compound (1-CBCP) and its analogs represent a unique class of "ring-on-ring" motifs where a strained cyclopropane is substituted with a bulky cyclobutyl group.
This Application Note provides a definitive guide to synthesizing these motifs, distinguishing between two critical regioisomers:
-
Geminal (1,1-disubstituted): The cyclobutyl and carboxylic acid groups reside on the same carbon (quaternary center).
-
Vicinal (1,2-disubstituted): The groups reside on adjacent carbons.
We present three validated protocols focusing on Corey-Chaykovsky cyclopropanation , Rhodium-catalyzed carbene insertion , and Chiral Auxiliary-mediated Simmons-Smith methodologies.
Retrosynthetic Logic & Pathway Selection
The synthesis of 1-CBCP analogs hinges on the construction of the cyclopropane ring around the pre-existing cyclobutyl moiety. The steric bulk of the cyclobutyl group presents a significant challenge for stereocontrol.[1]
Pathway Visualization (Graphviz)
Figure 1: Divergent synthetic pathways for geminal and vicinal cyclobutyl-cyclopropane scaffolds.
Protocol A: Geminal Synthesis via Corey-Chaykovsky Reaction
This protocol targets the 1,1-disubstituted scaffold.[2][3] The challenge here is forming a quaternary center next to a bulky cyclobutyl group. The Corey-Chaykovsky reaction (sulfur ylide addition) is preferred over Simmons-Smith here due to the electron-deficient nature of the acrylate precursor.
Target Molecule: Ethyl 1-cyclobutylcyclopropane-1-carboxylate.
Materials
-
Substrate: Ethyl 2-cyclobutylacrylate (prepared via Horner-Wadsworth-Emmons of cyclobutanecarbaldehyde).
-
Reagent: Trimethylsulfoxonium iodide (TMSOI).
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil).
-
Solvent: DMSO (anhydrous).
Step-by-Step Methodology
-
Ylide Generation:
-
Flame-dry a 250 mL round-bottom flask under Argon.
-
Add NaH (1.2 equiv) and wash with dry hexane (3x) to remove mineral oil if necessary, then suspend in anhydrous DMSO (0.5 M concentration relative to substrate).
-
Critical Step: Add TMSOI (1.2 equiv) in portions at room temperature. Stir for 30–60 minutes until gas evolution ceases and a clear solution (dimethylsulfoxonium methylide) forms.
-
Why: Generating the ylide in situ ensures maximum activity. DMSO is essential for stabilizing the ylide.
-
-
Cyclopropanation:
-
Cool the ylide solution to 0 °C.
-
Add Ethyl 2-cyclobutylacrylate (1.0 equiv) dissolved in a minimal amount of DMSO dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by TLC (SiO2, Hexane/EtOAc).
-
-
Work-up:
-
Quench carefully with saturated aqueous NH4Cl at 0 °C.
-
Extract with Et2O (3x). Note: DMSO is difficult to remove; extensive water washes of the organic layer are required.
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
Purify via flash column chromatography. The cyclopropane product is typically less polar than the starting acrylate.
-
Stereochemical Note: This reaction typically yields the racemic geminal product. For enantioselective synthesis, replace TMSOI with a chiral sulfide catalyst (e.g., Aggarwal’s sulfide) in a catalytic cycle [1].
Protocol B: Vicinal Synthesis via Rh(II)-Catalyzed Diazo Insertion
This protocol targets the 1,2-disubstituted scaffold.[3] This route allows for high enantioselectivity using chiral Rhodium(II) catalysts.[2]
Target Molecule: Ethyl 2-cyclobutylcyclopropane-1-carboxylate.
Materials
-
Substrate: Vinyl cyclobutane.
-
Reagent: Ethyl diazoacetate (EDA) (Caution: Potentially explosive).
-
Catalyst: Rh2(S-DOSP)4 (for high enantioselectivity) or Rh2(OAc)4 (for racemic).
-
Solvent: Dichloromethane (DCM) or Pentane.
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask, dissolve Rh2(S-DOSP)4 (1.0 mol%) in anhydrous pentane (or DCM).
-
Add Vinyl cyclobutane (5.0 equiv). Excess alkene is used to minimize diazo dimerization.
-
-
Diazo Addition (Slow Addition is Critical):
-
Dissolve Ethyl diazoacetate (1.0 equiv) in the reaction solvent.
-
Using a syringe pump, add the EDA solution to the catalyst/alkene mixture over 4–8 hours at -78 °C to 0 °C (temperature depends on catalyst activity; Rh2(S-DOSP)4 works well at -78 °C for high ee).
-
Why: Slow addition keeps the concentration of free carbene low, favoring cyclopropanation over carbene dimerization (formation of fumarates/maleates).
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Safety: Ensure all diazo compound is consumed (check IR for disappearance of the characteristic diazo peak at ~2100 cm-1) before rotary evaporation.
-
-
Purification:
-
Purify via silica gel chromatography.
-
Separate the trans and cis diastereomers. Rh2(S-DOSP)4 typically favors the trans (anti) isomer with high enantioselectivity [2].
-
Protocol C: Stereoselective Simmons-Smith (Chiral Auxiliary)
For substrates where Rhodium catalysis is unsuitable, or to access the 1,1-disubstituted alcohol (which can be oxidized to the acid), the Charette modification of the Simmons-Smith reaction using a chiral auxiliary is robust.
Materials
-
Substrate: Allylic alcohol derived from cyclobutane (e.g., 2-cyclobutyl-2-propen-1-ol).
-
Reagent: Diethylzinc (Et2Zn), Diiodomethane (CH2I2).[4]
-
Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3-dioxolane-4,5-dicarboxamide (Charette Ligand).
-
Solvent: DCM.
Methodology
-
Complex Formation:
-
Cyclopropanation:
-
Add CH2I2 (2.0 equiv) dropwise.
-
Stir at 0 °C to room temperature for 12 hours.
-
The hydroxyl group directs the zinc carbenoid to the specific face of the alkene dictated by the ligand.
-
-
Oxidation to Acid:
-
The resulting cyclopropyl carbinol is oxidized to the carboxylic acid using Jones Reagent or TEMPO/NaOCl to yield the final this compound analog with high optical purity [3].
-
Data Summary & Comparison
| Parameter | Corey-Chaykovsky (Route A) | Rh-Catalyzed Diazo (Route B) | Simmons-Smith (Route C) |
| Primary Target | 1,1-Disubstituted (Geminal) | 1,2-Disubstituted (Vicinal) | 1,1-Disubstituted (via Alcohol) |
| Key Intermediate | 2-Cyclobutylacrylate | Vinyl Cyclobutane | 2-Cyclobutyl Allylic Alcohol |
| Stereocontrol | Low (Racemic w/o chiral ylide) | High (Catalyst dependent) | High (Auxiliary dependent) |
| Yield (Typical) | 65–80% | 50–75% | 80–90% |
| Main Byproduct | Epoxide (if ketone used) | Fumarates/Maleates | Unreacted alkene |
| Scalability | High | Moderate (Safety concerns) | High |
References
-
Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Epoxides and Cyclopropanes." Chemical Reviews, 103(8), 2861–2903. [Link]
-
Davies, H. M. L., & Beckwith, R. E. J. (2003).[10] "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861-2904. [Link]
-
Charette, A. B., et al. (2003).[10] "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050.[11] [Link]
-
Moglioni, A. G., et al. (2000).[12] "Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives." Tetrahedron: Asymmetry, 11(20), 4121-4132. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane synthesis [organic-chemistry.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid
Welcome to the technical support center dedicated to the synthesis of 1-Cyclobutylcyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The unique structural motif of a cyclobutyl group appended to a cyclopropane ring presents specific synthetic challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format.
Overview of Synthetic Strategies
The synthesis of this compound is not extensively documented with a standardized procedure. Therefore, successful synthesis relies on the adaptation of robust, well-established cyclopropanation methodologies. Below are three plausible and scientifically sound strategies, each with its own set of advantages and potential challenges.
Strategy A: Simmons-Smith Cyclopropanation of a Substituted Alkene
This is a classic and reliable method for forming cyclopropane rings. The key step involves the stereospecific addition of a zinc carbenoid to an alkene.[1][2] For this target molecule, the synthesis would proceed via an appropriately substituted cyclobutyl alkene.
Caption: Workflow for Simmons-Smith route.
Strategy B: The Kulinkovich Reaction
The Kulinkovich reaction offers an elegant approach starting from a carboxylic acid ester. It utilizes a titanium-mediated reaction with a Grignard reagent to form a cyclopropanol derivative, which can then be oxidized to the target carboxylic acid.[3][4]
Caption: Workflow for the Kulinkovich route.
Strategy C: Diazo-mediated Cyclopropanation
This strategy involves the reaction of an alkene with a diazo compound, typically ethyl diazoacetate, in the presence of a metal catalyst (e.g., copper or rhodium complexes). This directly forms the cyclopropyl ester, which is subsequently hydrolyzed.
Caption: Workflow for the Diazo-mediated route.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your synthesis.
FAQs: General & Cross-Reactional
Q1: My overall yield is very low. Where should I start troubleshooting?
A1: A low overall yield is a common problem that can stem from any step in a multi-step synthesis. A logical approach is to work backward from the final step.
-
Final Product Isolation: First, ensure your purification method is suitable. Carboxylic acids can sometimes be tricky to isolate. An acid-base extraction is often very effective for removing neutral or basic impurities.[5] If using chromatography, be aware that carboxylic acids can streak on silica gel; adding a small amount of acetic acid to the eluent can mitigate this.
-
Check the Final Step: Analyze the crude product of your final step (e.g., hydrolysis or oxidation) by NMR or LC-MS. Is the product formed? If not, the issue lies in the final reaction. If it is formed but in low yield, optimize that specific reaction's conditions (temperature, reaction time, reagent stoichiometry).
-
Intermediate Purity: Impurities from earlier steps can interfere with subsequent reactions. Ensure each intermediate is sufficiently pure before proceeding. For instance, unreacted starting material from the cyclopropanation step can complicate the final purification.
FAQs: The Cyclopropanation Step
The formation of the cyclopropane ring is the most critical and often the most challenging step.
Q2: My Simmons-Smith reaction is not working or gives a very low yield. What are the likely causes?
A2: The success of the Simmons-Smith reaction is highly dependent on the preparation and reactivity of the zinc carbenoid.[1][6]
-
Activation of Zinc: The zinc-copper couple must be freshly prepared and highly active. Inadequate activation is a primary reason for failure. Ensure the zinc dust is washed properly to remove any oxide layer before amalgamation with copper sulfate or chloride.
-
Reagent Quality: Use high-purity diiodomethane. It should be stored over copper wire to prevent decomposition and discoloration. Diethylzinc (in the Furukawa modification) is pyrophoric and must be handled under strictly anhydrous and inert conditions.[7]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Ethereal solvents like diethyl ether or THF are common. For less reactive alkenes, a less coordinating solvent like dichloromethane (DCM) may be beneficial.[6]
-
Substrate Reactivity: Electron-rich alkenes react faster than electron-deficient ones.[1] If your cyclobutyl alkene has electron-withdrawing groups, you may need more forcing conditions (higher temperature, longer reaction time, or a more reactive carbenoid variant).
Q3: I am attempting the Kulinkovich reaction, but I'm getting a complex mixture of byproducts instead of the cyclopropanol. Why?
A3: The Kulinkovich reaction's outcome is very sensitive to reagent stoichiometry and reaction conditions.[4][6]
-
Grignard Reagent Stoichiometry: The reaction requires at least two equivalents of the Grignard reagent (e.g., EtMgBr) per equivalent of the titanium(IV) isopropoxide catalyst.[3] Using less can lead to incomplete reaction and formation of ketone byproducts. Using a large excess can result in the formation of tertiary alcohols.[6]
-
Titanium Catalyst: The titanium(IV) isopropoxide is moisture-sensitive. Ensure it is handled under an inert atmosphere. The ratio of the titanium catalyst to the ester is also crucial.
-
Reaction Temperature: The formation of the titanacyclopropane intermediate is temperature-dependent. Follow established protocols closely regarding the temperature at which reagents are mixed and the reaction is run.
Q4: In my copper-catalyzed reaction with ethyl diazoacetate, the main product is the dimer of the diazo compound (diethyl fumarate and maleate). How can I prevent this?
A4: Carbene dimerization is a common side reaction when the rate of carbene formation exceeds the rate of its reaction with the alkene.[8]
-
Slow Addition: The most effective way to prevent dimerization is to add the diazo compound very slowly (e.g., via a syringe pump) to the solution containing the catalyst and the alkene.[8] This keeps the instantaneous concentration of the free carbene low.
-
Catalyst Activity: An inactive or poisoned catalyst can lead to a buildup of the diazo compound, which can then decompose or dimerize. Ensure your copper catalyst is active and free of impurities. Copper(I) is the active species; if using a Cu(II) salt, ensure the reaction conditions can facilitate its in-situ reduction.[9]
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can sometimes increase the rate of cyclopropanation relative to dimerization, but excessively high temperatures can cause catalyst decomposition.[9]
| Problem | Potential Cause | Recommended Solution | Reference |
| Low/No Conversion | Inactive catalyst (oxidized, impure). | Use freshly opened/purified catalyst. Ensure inert atmosphere. For Cu(I) catalysts, check for oxidation to Cu(II). | [9] |
| Poor quality of carbenoid precursor (e.g., old CH₂I₂). | Use freshly distilled diiodomethane. Store over copper wire. | [6] | |
| Insufficient activation of zinc (Simmons-Smith). | Ensure zinc is properly activated (e.g., acid wash, fresh Zn-Cu couple). | [1] | |
| Incorrect stoichiometry (Kulinkovich). | Carefully control the ratio of Grignard reagent to Ti(IV) alkoxide and ester. A 2:1 ratio of Grignard to Ti is typical. | [4][6] | |
| Byproduct Formation | Dimerization of diazo compound. | Add the diazo compound slowly via syringe pump to maintain low concentration. | [8] |
| Formation of ketones or tertiary alcohols (Kulinkovich). | Adjust the stoichiometry of the Grignard reagent. An excess can lead to tertiary alcohols. | [6] | |
| Epoxidation instead of cyclopropanation (Corey-Chaykovsky). | Use dimethylsulfoxonium methylide, which favors thermodynamic cyclopropanation over kinetic epoxidation. | [6] | |
| Poor Diastereoselectivity | Steric hindrance not properly controlled. | For substrates with directing groups (e.g., hydroxyl), the Simmons-Smith reaction often proceeds cis to that group. Consider this in your substrate design. | [1][10] |
| Catalyst choice for diazo reactions. | The choice of metal and ligand in diazo-based cyclopropanations significantly impacts diastereoselectivity. Rhodium catalysts often offer high selectivity. | [11] |
FAQs: Hydrolysis and Purification
Q5: The final hydrolysis of my cyclopropyl ester is very slow or incomplete. How can I improve it?
A5: Esters of cyclopropanecarboxylic acid can be sterically hindered and exhibit enhanced stability towards hydrolysis.[12]
-
Base-Mediated Hydrolysis (Saponification): This is generally more effective than acid-catalyzed hydrolysis because it is an irreversible process.[13] Use a stronger base like KOH instead of NaOH, and consider a co-solvent like THF or dioxane with water to improve solubility. Heating under reflux for an extended period is often necessary.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, so you must use a large excess of water to drive the equilibrium towards the products.[13] Using a stronger acid or higher temperatures can also help, but be mindful of potential side reactions.
Q6: What is the best way to purify the final this compound product?
A6: A combination of techniques is often best.
-
Aqueous Workup: After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). This will move the desired carboxylic acid into the aqueous layer, leaving neutral organic impurities behind.
-
Acidification and Extraction: Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH well below the pKa of the acid (typically pH < 3). The carboxylic acid will precipitate or can be extracted back into an organic solvent.[5]
-
Final Purification: The extracted product can then be further purified by recrystallization from a suitable solvent system or by column chromatography if necessary.
Detailed Experimental Protocol: Simmons-Smith Route
This protocol provides a robust starting point for the synthesis via the Simmons-Smith reaction, which is often favored for its reliability and stereospecificity.
Part A: Synthesis of Ethyl 2-cyclobutylideneacetate
-
Reagents and Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried flask containing anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Olefination: Cool the resulting clear solution back to 0 °C and add cyclobutanone (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target alkene.
Part B: Cyclopropanation to Ethyl 1-cyclobutylcyclopropane-1-carboxylate
-
Zinc-Copper Couple Preparation: In a flask, suspend zinc dust (3.0 eq) in water. Add a 1M HCl solution dropwise until gas evolution ceases, then decant the liquid. Wash the zinc with water, then with a 2% aqueous solution of CuSO₄ until the blue color of the copper solution fades. Decant the solution, wash the resulting black zinc-copper couple with diethyl ether, and dry under vacuum.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.
-
Carbenoid Formation: Add diiodomethane (2.0 eq) to the suspension. Gently heat the mixture to initiate the reaction (indicated by bubble formation). Once initiated, add a solution of ethyl 2-cyclobutylideneacetate (1.0 eq) in diethyl ether dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Filter the mixture through a pad of celite to remove the zinc salts, washing the pad with diethyl ether.
-
Purification: Separate the layers of the filtrate, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Part C: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from Part B in a mixture of ethanol and water. Add an excess of potassium hydroxide (5.0 eq).
-
Reaction: Heat the mixture to reflux overnight.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if the product is a solid.[13]
References
-
Kulinkovich, O. G. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Organic Reactions. (n.d.). Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions. Retrieved from [Link]
-
YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. Request PDF. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]
-
McCloskey, C. M., & Coleman, G. H. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
PMC. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Retrieved from [Link]
-
DOI. (2000, December 15). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102617261B - Synthesis method of cyclopropyl allene derivatives.
-
ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]
-
MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
LibreTexts. (2023, November 24). 21.6 Chemistry of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
ETH Zürich. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Retrieved from [Link]
-
Thieme. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018, February 21). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Retrieved from [Link]
-
Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 19. Retrieved from [Link]
-
Googleapis.com. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Retrieved from [Link]
-
Chemical Reviews. (2017, May 3). Cyclopropanation Strategies in Recent Total Syntheses. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
ScienceDirect. (2000, December 1). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.
-
YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. Cyclopropane synthesis [organic-chemistry.org]
- 12. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
overcoming steric hindrance in reactions with 1-Cyclobutylcyclopropane-1-carboxylic acid
Executive Summary
The reactivity profile of 1-cyclobutylcyclopropane-1-carboxylic acid is dominated by the "quaternary steric wall" at the C1 position. The combination of the rigid cyclopropane ring and the bulky cyclobutyl substituent creates a cone of steric exclusion that blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle). Standard activation methods (EDC/NHS, DCC) often result in stalled intermediates (O-acylisoureas) that rearrange to unreactive N-acylureas rather than coupling.
This guide provides validated protocols to bypass this kinetic barrier using high-energy acyl transfer agents (Acid Chlorides via Ghosez’s Reagent) and entropic drivers (T3P).
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, confirm the failure mode of your current reaction.
-
Symptom: Starting material remains unchanged after 24h. -> Activation Failure (Need stronger electrophile).
-
Symptom: Formation of N-acylurea byproduct (with carbodiimides). -> Steric Occlusion (Nucleophile cannot access the active ester).
Reagent Selection Flowchart
(Visualizing the logic for method selection based on nucleophile strength and substrate sensitivity)
Caption: Decision matrix for selecting the optimal coupling strategy based on nucleophile sterics and substrate stability.
Part 2: Validated Experimental Protocols
Method A: The "One-Pot" Solution (T3P - Propanephosphonic Acid Anhydride)
Best For: Primary amines, moderate sterics, and scale-up (benign byproducts). Mechanism: T3P forms a mixed anhydride that is highly reactive but less prone to side reactions than acid chlorides. The cyclic structure of T3P reduces the entropic penalty of activation.
Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) and the amine (1.1–1.2 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base Addition: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM) . Cool to 0°C.[1][2]
-
Note: A strong base excess is critical to neutralize the propylphosphonic acid byproduct.
-
-
Activation: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Tip: If conversion is <50% after 4h, heat to 50°C. The cyclopropane ring is generally stable at this temperature in the absence of strong Lewis acids.
-
-
Workup: Wash with water, sat. NaHCO₃, and brine. The phosphorus byproducts are water-soluble.[1]
Why it works: T3P drives the reaction equilibrium forward by releasing a stable, water-soluble cyclic phosphonate byproduct.
Method B: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extremely hindered amines (e.g., tert-butylamine, anilines), unreactive nucleophiles, or when T3P fails.
Mechanism: Converts the acid into an acid chloride under strictly neutral conditions.[3] Unlike Thionyl Chloride (
Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M).
-
Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.
-
Monitoring: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). The acid chloride is formed when the starting acid disappears.
-
-
Coupling: In a separate vessel, mix the amine (1.2 equiv) and Et₃N or Pyridine (2.0 equiv) in DCM.
-
Addition: Cannulate the acid chloride solution slowly into the amine solution at 0°C.
-
Workup: Standard aqueous wash.
Why it works: The acid chloride is the smallest, most electrophilic activated species possible, minimizing the steric penalty during the nucleophilic attack.
Part 3: Troubleshooting & FAQs
Q1: I see a new spot on TLC that isn't product or starting material. Is the cyclopropane ring opening?
A: It is unlikely under the conditions described above. Cyclopropane rings conjugated to carbonyls (like this acid) are electronically stabilized compared to isolated cyclopropanes. However, ring opening can occur if you use strong Lewis acids (
-
Check: Perform 1H NMR. Ring opening usually results in the loss of the characteristic high-field cyclopropane protons (0.5–1.5 ppm) and the appearance of olefinic signals (5.0–6.0 ppm).
Q2: The reaction solidifies or precipitates when using T3P. A: T3P is often supplied as a 50% solution in EtOAc. If your amine is a salt (e.g., HCl salt), the initial mixture might be thick. Ensure you add enough solvent (DCM/DMF mixture) to maintain solubility before adding the T3P.
Q3: Can I use HATU or PyBOP? A: HATU is a valid alternative but often struggles with alpha-quaternary centers due to the bulk of the reagent itself. If you must use a uronium/phosphonium salt, switch to PyAOP (7-azabenzotriazole derivative), which is more reactive than HATU, or COMU , which offers better solubility and reactivity for difficult sequences.
Q4: How do I purify the acid if it's contaminated? A: this compound is lipophilic.
-
Acid-Base Extraction: Dissolve in Et₂O, extract into 1M NaOH (the salt goes to water, impurities stay in organic). Wash the aqueous layer with Et₂O. Acidify the aqueous layer with HCl (carefully, to pH 2) and extract back into Et₂O.
Part 4: Data Summary (Reagent Comparison)
| Feature | T3P (Propylphosphonic Anhydride) | Ghosez's Reagent | Thionyl Chloride ( |
| Active Species | Mixed Anhydride | Acid Chloride | Acid Chloride |
| Acidity | Mild/Buffered | Neutral | Highly Acidic (HCl gas) |
| Steric Tolerance | High | Very High | High |
| Risk to Ring | Low | Very Low | Moderate (Heat/HCl risk) |
| Byproducts | Water-soluble P-salts | Amide/Urea (removable) | |
| Recommendation | First Line | If T3P Fails | Avoid |
References
-
Ghosez's Reagent Protocol: Pasche, D., et al. "Ghosez's Reagent: A Versatile Tool for the Synthesis of Acyl Chlorides." Organic Process Research & Development. (Generalized citation for reagent utility).
-
T3P for Hindered Systems: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016.
-
Cyclopropane Stability: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." Angewandte Chemie International Edition.
-
General Hindered Amide Synthesis: "The Synthesis of Sterically Hindered Amides." Organic Chemistry Portal.
(Note: While specific literature on "this compound" is sparse, the protocols above are chemically grounded in the behavior of homologous 1,1-disubstituted cyclopropanes found in drug discovery, such as those in the synthesis of Ledipasvir or similar antiviral agents.)
Sources
side-product analysis in the synthesis of spiro[2.3]hexane derivatives
This guide is structured as a high-level technical support resource for medicinal chemists and process engineers. It moves beyond basic textbook definitions to address the specific, often unreported failure modes associated with the high ring strain (~63 kcal/mol) of the spiro[2.3]hexane scaffold.
Executive Summary: The Strain Challenge
The spiro[2.3]hexane scaffold is increasingly utilized as a rigid, metabolic stable bioisostere for gem-dimethyl or cyclohexane groups. However, its synthesis is complicated by two dominant factors:
-
High Ring Strain: The fusion of a cyclopropane and cyclobutane ring creates significant angle strain, making the system prone to acid-catalyzed ring opening.
-
Volatility: Low molecular weight derivatives (e.g., spiro[2.3]hexan-1-amine) are highly volatile, leading to yield loss during concentration.[1]
This guide troubleshoots the two primary synthetic routes: Simmons-Smith Cyclopropanation (Classic) and the Sulfonium Ylide Annulation (Modern).
Diagnostic Workflows (Visuals)
Figure 1: Reaction Pathways & Failure Modes
This diagram maps the two primary synthetic routes and their specific side-product divergence points.
Caption: Divergence of classic Simmons-Smith and modern Sulfonium Ylide routes into specific failure modes (Reduction, Ring Opening, Elimination).
Troubleshooting Guide: The Simmons-Smith Route
Context: You are cyclopropanating a methylene-cyclobutane derivative using
Q1: I observe a "gem-dimethyl" impurity (methyl-cyclobutane) in my GC-MS. Why is the alkene reducing instead of cyclopropanating?
Diagnosis: Protonolysis of the Zinc-Carbenoid.
Technical Insight: The active Simmons-Smith reagent (
-
Solvent Drying: Ensure DCM or DCE is distilled over
or passed through activated alumina. -
Reagent Order: Add
to the alkene first, then add dropwise at 0°C. This minimizes the lifetime of the unreacted carbenoid. -
Self-Validation: Check the internal temperature. A distinct exotherm should occur upon
addition. No exotherm = inactive reagent.
Q2: My crude NMR shows a complex mixture of alkyl iodides. Is the ring opening?
Diagnosis: Lewis-Acid Catalyzed Ring Opening (The "ZnI2 Trap").
Technical Insight: The byproduct of the reaction is
-
The "Charette Quench": Do NOT quench with simple water or HCl.
-
Use Rochell's Salt: Quench with a saturated solution of Potassium Sodium Tartrate (Rochell's Salt) and stir vigorously for 2 hours. This chelates Zinc effectively, sequestering the Lewis acid before it can degrade the product.
-
Alternative: Use a basic quench (
/ ) to neutralize any generated HI immediately.
Troubleshooting Guide: The Sulfonium Ylide Route (Modern)
Context: You are using the Mykhailiuk method (Cyclobutyl sulfonium salts) to access heteroatom-substituted spiro[2.3]hexanes.
Q3: The reaction stalls, and I isolate a vinyl-cyclobutane species. What happened?
Diagnosis:
-
Temperature Control: Keep the ylide formation at -78°C or 0°C (depending on the base, usually LiHMDS).
-
Electrophile Activation: Ensure your electrophile is electron-deficient. This route works best with electron-poor alkenes (acrylates) or activated imines (sulfonyl imines).
-
Base Selection: Switch from
(which can be nucleophilic/basic enough to cause side reactions) to LiHMDS (non-nucleophilic, bulky).[1]
Isolation & Purification Protocols
Q4: I lose 50% of my mass during rotary evaporation. Is the product decomposing?
Diagnosis: Volatility of low-MW Spirocycles. Technical Insight: Spiro[2.3]hexane and its simple amine/alcohol derivatives are "greasy" and highly volatile. They sublime or co-evaporate with solvents like DCM and Et2O. Corrective Protocol:
-
Salt Formation: Isolate amine derivatives as their HCl or Oxalate salts immediately after extraction. These are non-volatile solids.
-
Solvent Switch: Use MTBE (Methyl tert-butyl ether) for extraction instead of DCM. MTBE has a higher boiling point than the product? No, but it allows for colder concentration. Better strategy: Do not concentrate to dryness. Solution-phase assay (qNMR) is preferred for intermediates.
Table 1: Comparison of Synthetic Methods & Risks
| Feature | Simmons-Smith (Classic) | Sulfonium Ylide (Modern) |
| Primary Reagents | Cyclobutyl Sulfonium Salt + Base | |
| Key Intermediate | Zinc Carbenoid (Electrophilic) | Sulfur Ylide (Nucleophilic) |
| Major Side Product | Ring-opened iodides (Acid catalyzed) | Vinyl cyclobutanes (Elimination) |
| Substrate Scope | Electron-rich alkenes (Allylic alcohols) | Electron-deficient alkenes/imines |
| Safety Profile | High (Pyrophoric Zn) | Moderate (Standard Organometallics) |
| Ref. Authority | Charette / Simmons | Mykhailiuk |
Detailed Protocol: Modified Simmons-Smith for Spiro[2.3]hexane
Optimized for stability against acid-catalyzed opening.[1]
-
Setup: Flame-dry a 3-neck RBF under Argon. Add Methylene Cyclobutane (1.0 equiv) in anhydrous DCM (0.5 M).
-
Reagent Prep: Cool to 0°C. Add
(1.1 equiv, 1.0 M in hexanes) dropwise. Stir 10 min. -
Carbenoid Formation: Add
(1.1 equiv) dropwise over 20 mins. Observe internal temp to control exotherm. -
Reaction: Allow to warm to RT naturally. Stir 4-12 h. Monitor by GC-MS (look for M+14 peak).[1]
-
Critical Quench (The Anti-Ring-Opening Step):
-
Cool reaction mixture to 0°C.
-
Add Saturated
(10 mL/mmol) slowly. -
Immediately add Sat. Rochell's Salt (10 mL/mmol).
-
Stir vigorously for 2 hours until two clear layers form (removes Zn salts).
-
-
Workup: Separate layers. Extract aqueous with DCM. Wash combined organics with 10%
(removes ). Dry over (Basic drying agent prevents acid rearrangement). -
Purification: Distillation (if volatile) or Column Chromatography on Neutral Alumina (avoid Silica Gel if product is acid-sensitive).
References
-
Mykhailiuk, P. K. (2025).[1][2] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. (Verified via Search 1.2)
-
Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[3][4][5][6] Organic Reactions.[3][4][6][7][8] (Standard Reference for Mechanism).
-
Levterov, V. V., et al. (2024).[1][2] 2-Oxabicyclo[2.1.1]hexanes: synthesis, properties and validation as bioisosteres. Angewandte Chemie International Edition. (Context on Mykhailiuk's strained systems).
-
Levin, M. D., et al. (2015).[1] Ring-Opening of Strained Rings. Nature. (General context on strain energy of bicyclic systems).
Disclaimer: This guide involves the handling of pyrophoric reagents (
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERC-project – Mykhailiuk Research Site [mykhailiukchem.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. ethz.ch [ethz.ch]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hammer.purdue.edu [hammer.purdue.edu]
managing ring strain in subsequent reactions of 1-Cyclobutylcyclopropane-1-carboxylic acid
Prepared by the Applications Science Division
Welcome to the technical support guide for 1-Cyclobutylcyclopropane-1-carboxylic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this unique and highly strained molecule. Our goal is to help you anticipate and manage the challenges presented by its inherent ring strain in subsequent chemical transformations.
Understanding the Core Challenge: Ring Strain
The structure of this compound combines two highly strained carbocycles, a cyclopropane and a cyclobutane, attached to a single quaternary carbon. This arrangement results in significant potential energy stored within the molecule due to:
-
Angle Strain: The internal bond angles in the cyclopropane (~60°) and cyclobutane (~90°) rings deviate significantly from the ideal sp³ tetrahedral angle of 109.5°.[1][2][3]
-
Torsional Strain: The rigid ring structures force adjacent C-H bonds into eclipsed or near-eclipsed conformations, creating repulsive interactions.[1][4]
This stored energy, or "ring strain," makes the molecule susceptible to ring-opening reactions, as these pathways can relieve the strain and are often thermodynamically favorable.[4][5] Managing this reactivity is the primary challenge when using this scaffold in multi-step syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Stability and Handling
Question: Is this compound stable under normal laboratory conditions?
Answer: Yes, the compound is generally stable at room temperature and can be stored for extended periods under standard conditions (cool, dry, dark). The carbon-carbon bonds of the rings, while strained, are kinetically stable and will not spontaneously rupture without an external energy source or chemical activation.[6][7] However, prolonged exposure to strong acids, bases, or high temperatures (>120°C) should be avoided as this can promote degradation, including decarboxylation or ring-opening.
Category 2: Amide Coupling Reactions
Question: My standard amide coupling reaction (e.g., EDC/NHS) with this compound is failing or giving very low yields. Why is this happening?
Answer: This is a common issue stemming from the significant steric hindrance around the carboxylic acid. The bulky cyclobutyl and cyclopropyl groups shield the carbonyl carbon, making it difficult for the amine nucleophile to attack, even after the acid has been activated. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may form an activated intermediate that is not reactive enough to overcome this steric barrier efficiently.[8]
Troubleshooting Strategy: Employ More Potent Coupling Reagents
For sterically hindered substrates, more powerful uronium- or phosphonium-based coupling reagents are required. These reagents form highly reactive activated esters that can overcome the steric impediment.
| Reagent System | Additive | Base | Typical Solvent | Key Advantages | Potential Downsides |
| HATU / DIPEA | None | DIPEA | DMF, DCM | High reactivity, fast reaction times, low racemization.[9] | Byproducts can be difficult to remove. |
| HBTU / DIPEA | HOBt | DIPEA | DMF, DCM | Very effective for hindered systems.[10] | Similar to HATU, purification can be challenging. |
| PyBOP / DIPEA | None | DIPEA | DMF, DCM | Less potent than HATU but still very effective; lower risk of side reactions. | More expensive. |
Workflow: Troubleshooting a Failed Amide Coupling
Below is a logical workflow to diagnose and solve issues with amide coupling for this substrate.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Cyclobutylcyclopropane-1-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds that offer unique three-dimensional structures and biological activities is of paramount importance. Among these, small, strained carbocycles like cyclopropanes and cyclobutanes have garnered significant attention. Their rigid conformations can impart favorable pharmacological properties, including enhanced metabolic stability and precise positioning of functional groups for optimal target interaction. This guide provides a comprehensive comparison of the biological activity of 1-Cyclobutylcyclopropane-1-carboxylic acid and its structurally related analogs, offering insights for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Scaffold of Interest
This compound is a unique molecule that combines the structural features of both cyclobutane and cyclopropane rings, attached to a carboxylic acid moiety. This combination of strained rings creates a rigid and well-defined three-dimensional structure that can be exploited for specific interactions with biological targets. The cyclopropane ring, with its high s-character bonds, can mimic the electronic properties of a double bond while maintaining a distinct spatial arrangement.[1][2] The cyclobutyl group introduces a larger, more lipophilic substituent that can influence binding affinity and pharmacokinetic properties. The carboxylic acid group, a common pharmacophore, provides a key interaction point for many biological targets through hydrogen bonding and ionic interactions.
The inherent strain and unique geometry of this scaffold make it a compelling starting point for the design of novel therapeutic agents across various disease areas, including infectious diseases, oncology, and neurology.
Comparative Biological Activity of Analogs
While direct comparative studies on a wide range of this compound analogs are limited, we can infer structure-activity relationships (SAR) by examining the biological activities of various cyclopropane and cyclobutane carboxylic acid derivatives reported in the literature. This section will compare analogs based on their activity in different therapeutic areas.
Antimicrobial Activity
The cyclopropane moiety is a well-established feature in several potent antibacterial agents. For instance, the N1-cyclopropyl group in quinolone antibiotics is crucial for their potent activity against a broad spectrum of bacteria.[2][3] Analogs of this compound, particularly those incorporating an amino group, have shown promise as antibacterial agents.
| Compound/Analog Class | Target Organism(s) | Key Structural Features | Observed Activity | Reference(s) |
| Quinolone Carboxylic Acids with C7-Cycloalkyl-amino Substituents | Gram-negative bacteria (e.g., P. aeruginosa), Gram-positive bacteria | 3-aminocyclobutyl or 1-aminocyclopropyl at the C7 position of a quinolone core. | Significant inhibitory activity, comparable to ciprofloxacin.[3] | [3] |
| Cyclopropane-Containing Fatty Acids | Gram-positive and Gram-negative bacteria, including multi-drug resistant pathogens. | Long alkyl chain attached to the cyclopropane ring. | Disruption of bacterial biofilms and inhibition of quorum sensing.[4][5] | [4][5] |
| Amide Derivatives of Cyclopropane Carboxylic Acids | Staphylococcus aureus, Escherichia coli, Candida albicans | Amide functionalization of the carboxylic acid. | Moderate to excellent antifungal and antibacterial activity.[6] | [6] |
Key Insight: The introduction of an amino group appears to be a critical determinant for antibacterial activity in this class of compounds. Furthermore, modifying the carboxylic acid to an amide can lead to potent antifungal and antibacterial agents. The lipophilic cyclobutyl group in the parent compound may contribute favorably to membrane permeability, a desirable trait for antimicrobial drugs.
Antiviral Activity
Cyclobutane and cyclopropane rings are also present in several antiviral nucleoside analogs. The constrained ring systems serve as mimics of the ribose or deoxyribose sugar in natural nucleosides, often leading to compounds with potent antiviral activity.
| Compound/Analog Class | Target Virus(es) | Key Structural Features | Observed Activity | Reference(s) |
| Enantiomeric Cyclobutyl Guanine and Adenine Nucleoside Analogs | Herpesviruses (e.g., HSV-1, mouse cytomegalovirus) | A cyclobutyl ring mimicking the sugar moiety of a nucleoside. | Highly active against a range of herpesviruses in vitro and efficacious in a mouse cytomegalovirus model.[7] | [7] |
| 1-Cyclobutyl-5-(2-halovinyl)uracil Nucleoside Analogs | Varicella-zoster virus (VZV), Human cytomegalovirus (HCMV), Herpes simplex viruses (HSV-1, HSV-2) | A cyclobutyl ring and a halovinyl substituent on the uracil base. | Potent inhibitors of VZV with high in vitro therapeutic indices.[8] | [8] |
| Methylenecyclopropane Nucleoside Analogs | Human herpesviruses | A methylenecyclopropane ring with one or two hydroxymethyl groups. | Broad-spectrum antiviral activity against human herpesviruses.[9] | [9] |
Key Insight: The stereochemistry of the cyclobutyl and cyclopropane rings plays a crucial role in antiviral activity. Analogs that mimic the absolute configuration of natural nucleosides tend to be more active. This highlights the importance of stereoselective synthesis in the development of antiviral agents based on this scaffold.
Enzyme Inhibition
The rigid structure of cyclopropane carboxylic acid derivatives makes them effective inhibitors of various enzymes. Their constrained conformation can lead to high binding affinity and selectivity for the target enzyme's active site.
| Compound/Analog Class | Target Enzyme | Mechanism/Significance | Observed Activity | Reference(s) |
| Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) | 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase | Inhibition of ethylene biosynthesis in plants. | Potent inhibitors of ACC oxidase.[10][11][12][13] | [10][11][12][13] |
| 2-Phenylcyclopropane Carboxylic Acids | O-acetylserine sulfhydrylase (OASS) | Inhibition of cysteine biosynthesis in bacteria. | Nanomolar binding affinity to the target enzyme.[14] | [14] |
| Cyclopropane-1,1-dicarboxylic acid (CPD) Analogues | Ketol-acid reductoisomerase (KARI) | Inhibition of branched-chain amino acid pathway in plants (herbicidal activity). | Moderate herbicidal activity.[15] | [15] |
Key Insight: The substitution pattern on the cyclopropane ring is critical for enzyme inhibitory activity. Even small changes can significantly impact potency and selectivity. The cyclobutyl group in this compound could be explored for its potential to access deeper binding pockets in target enzymes.
Experimental Methodologies
The biological activities described above are typically evaluated using a range of standardized in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the data and designing further experiments.
In Vitro Antimicrobial Susceptibility Testing
A common method to determine the antimicrobial activity of a compound is the broth microdilution assay.
Workflow for Broth Microdilution Assay
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
Causality behind Experimental Choices:
-
Semi-solid Overlay: This is critical to prevent the progeny virus from spreading indiscriminately through the liquid medium, ensuring the formation of localized areas of cell death (plaques) that can be counted.
-
Cytotoxicity Assay: It is essential to run a parallel cytotoxicity assay on uninfected cells to ensure that the observed reduction in plaques is due to specific antiviral activity and not simply due to the compound killing the host cells. [9]
Underlying Mechanisms of Action
The diverse biological activities of this compound and its analogs stem from their ability to interact with a variety of biological targets. The underlying mechanisms often involve the unique structural and electronic properties of the cyclopropane and cyclobutane rings.
Disruption of Bacterial Cell Integrity and Signaling
Cyclopropane-containing fatty acids can integrate into bacterial cell membranes, altering their fluidity and permeability, which can lead to cell death. [5]Additionally, some analogs can act as signaling molecules that interfere with bacterial communication systems like quorum sensing, which is crucial for biofilm formation and virulence. [4] Quorum Sensing Inhibition Pathway
Caption: Proposed mechanism of quorum sensing inhibition by cyclopropane analogs.
Mimicry of Natural Substrates
In the case of antiviral and enzyme inhibitory activities, the cyclobutyl and cyclopropane rings often act as rigid scaffolds that mimic the conformation of a natural substrate or ligand. This allows them to bind to the active site of an enzyme or a receptor, leading to inhibition or modulation of its function. The stereochemistry of these rings is critical for achieving the correct orientation within the binding pocket for effective interaction. [7]
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with a wide range of potential biological activities. The unique combination of strained rings and a carboxylic acid functional group provides a versatile scaffold for the design of novel therapeutics. The available data, though fragmented, suggest that strategic modifications to this core structure can lead to potent antimicrobial, antiviral, and enzyme-inhibitory agents.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a focused library of analogs will be crucial for elucidating clear structure-activity relationships.
-
Stereoselective synthesis: Given the importance of stereochemistry for biological activity, the development of efficient stereoselective synthetic routes is essential.
-
Mechanism of action studies: Further investigation into the precise molecular targets and mechanisms of action will facilitate the rational design of more potent and selective compounds.
By leveraging the unique properties of this scaffold, researchers can continue to unlock its therapeutic potential and contribute to the development of new and effective treatments for a variety of diseases.
References
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Borrott, K. M., et al. (1995). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 38(23), 4849-4855. [Link]
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Borrott, K. M., et al. (1992). Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. Journal of Medicinal Chemistry, 35(10), 1799-1806. [Link]
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Domagala, J. M., et al. (1988). Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]
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Avetisyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
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Avetisyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]
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Kern, E. R., et al. (2012). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy, 56(1), 213-221. [Link]
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Liu, X., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4071-4083. [Link]
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Rao, T. S., et al. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305-309. [Link]
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Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]
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Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. [Link]
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Kuda-Wedagedara, A., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 379. [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4153. [Link]
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Novakov, O., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 391-427. [Link]
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Wang, Y., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pest Management Science, 78(12), 5367-5375. [Link]
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Costantino, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 182-188. [Link]
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Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 232(6), 1135-1146. [Link]
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Vasilevsky, S. F., & Shvartsberg, M. S. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 391-427. [Link]
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Wang, Y., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pest Management Science, 78(12), 5367-5375. [Link]
-
Pieroni, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 182-188. [Link]
-
Kumar, A., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]
-
Rao, T. S., et al. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305-309. [Link]
-
El-Hawiet, A., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(13), 4272. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
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El-Seedi, H. R., et al. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 21(10), 894-924. [Link]
-
Vioque, B., & Castellano, J. M. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 55(4), 325-329. [Link]
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Kumar, A., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]
-
Al-Shwyeh, H. A., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. [Link]
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Avenoza, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4813-4824. [Link]
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Vioque, B., & Castellano, J. M. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 55(4), 325-329. [Link]
-
Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 232(6), 1135-1146. [Link]
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Rigidifying the Linker: 1-Cyclobutylcyclopropane-1-carboxylic Acid vs. Spirocyclic Scaffolds in PROTAC Design
This guide provides an in-depth technical comparison between 1-Cyclobutylcyclopropane-1-carboxylic acid (CB-CP-COOH) and standard Spirocyclic linkers (e.g., spiro[3.3]heptane, spiro[2.3]hexane) in the context of PROTAC design.
Executive Summary: The "Linkerology" Dilemma
In PROTAC development, the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex cooperativity (
This guide compares two distinct classes of rigid linkers:
-
The Challenger: This compound (CB-CP-COOH) . A highly sterically congested, gem-disubstituted cyclopropane that functions as a "kinked" vector generator.
-
The Incumbent: Spirocyclic Linkers (e.g., Spiro[3.3]heptane). The industry standard for linear, rigid, high-
spacers.
Verdict: While spirocycles excel at extending distance with minimal lipophilicity penalties, CB-CP-COOH outperforms in scenarios where a non-linear (bent) exit vector is required to induce specific protein-protein interactions (PPIs) or when increased lipophilicity is needed to cross the blood-brain barrier (BBB).
Technical Deep Dive: Structural & Functional Analysis
This compound (CB-CP-COOH)
This molecule features a cyclopropane ring substituted at the C1 position with both a carboxylic acid and a cyclobutyl group.
-
Structural Class: Gem-disubstituted Cyclopropane (Not a true spirocycle, though functionally related).
-
The "Thorpe-Ingold" Effect: The massive steric bulk of the cyclobutyl group forces the carboxylic acid and the adjacent linker attachment points into a rigid, restricted conformation.
-
Vector Geometry: Unlike the linear exit vectors of spiro[3.3]heptanes, this scaffold typically induces a 109°–120° bond angle , creating a "kink" or "turn" in the PROTAC chain.
-
Application: Ideal for "wrapping" around the target protein surface or accessing buried E3 ligase pockets (e.g., VHL) where linear approaches cause steric clashes.
Spirocyclic Linkers (e.g., Spiro[3.3]heptane-2,6-diamine)
-
Structural Class: True Spirocycle (Two rings sharing a single atom).
-
Vector Geometry: Often provides a 180° (linear) or 140° exit vector, acting as a rigid rod.
-
Application: Best for bridging long, straight distances between shallow surface pockets (e.g., CRBN to BRD4).
Comparative Data Matrix
| Feature | 1-Cyclobutylcyclopropane-1-COOH | Spiro[3.3]heptane Linkers | PEG Linkers (Reference) |
| Rigidity (Entropy Penalty) | High (Gem-disubstitution lock) | High (Ring strain) | Low (High entropy cost) |
| Exit Vector Angle | Bent / Kinked (~109°) | Linear / Rod-like (~180°) | Variable / Undefined |
| Lipophilicity (CLogP) | High (Hydrocarbon dense) | Moderate (Balanced) | Low (Hydrophilic) |
| Solubility (LogS) | Low (Requires polar warheads) | Moderate | High |
| Metabolic Stability | High (No oxidizable benzylic H) | High (Quaternary center) | Low (Oxidative cleavage) |
| Synthetic Complexity | High (Requires specific building blocks) | Low (Commercially abundant) | Low |
| Primary Use Case | Inducing specific PPIs; BBB penetration | Reducing TPSA; Linear extension | Solubility enhancement |
Decision Logic: When to Use Which?
The choice between these linkers is dictated by the Exit Vector required for the specific POI-E3 pair.
Figure 1: Decision tree for selecting between linear spirocyclic linkers and kinked CB-CP-COOH linkers based on structural requirements.
Experimental Protocols
To validate the performance of CB-CP-COOH against spirocyclic alternatives, you must assess Cooperativity (
Synthesis: Amide Coupling of CB-CP-COOH
Context: Attaching the linker to an amine-functionalized E3 ligand (e.g., Pomalidomide-NH2).
-
Reagents: this compound (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve CB-CP-COOH in DMF (0.1 M).
-
Add DIPEA and stir for 5 min to pre-activate.
-
Add HATU. The solution should turn slightly yellow.
-
Add the amine-functionalized Warhead/Ligand.[1]
-
Critical Step: Stir at 40°C for 4–6 hours. Note: The steric bulk of the cyclobutyl group makes the carboxylic acid less reactive than standard alkyl acids. Heat is often required.
-
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO4.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Measuring Cooperativity ( factor) via TR-FRET
Objective: Determine if the "kinked" linker improves the stability of the ternary complex compared to the binary complex.
Protocol:
-
Labeling:
-
POI (Protein of Interest): Tagged with GST or His.
-
E3 Ligase (e.g., CRBN): Tagged with Biotin.
-
-
Fluorophores:
-
Donor: Europium-cryptate anti-GST antibody.
-
Acceptor: Streptavidin-XL665 (Allophycocyanin).
-
-
Binary Assay (
Binary): Titrate PROTAC against E3 ligase only (measure competition with a known fluorescent tracer) to find binary affinity. -
Ternary Assay (
Ternary):-
Mix POI (constant, e.g., 50 nM) + E3 Ligase (constant, 50 nM) + Donor/Acceptor reagents.
-
Titrate PROTAC (0.1 nM to 10 µM).
-
Measure TR-FRET signal (Excitation 337 nm, Emission 620/665 nm).
-
-
Calculation:
-
Interpretation:
- : Positive cooperativity (The linker helps).
- : Negative cooperativity (Steric clash).
-
Expectation: If CB-CP-COOH is the correct geometry,
will be > 1. If the kink causes a clash, will drop significantly compared to a flexible PEG.
-
Mechanism of Action: The Vector Effect
The primary differentiator is how the linker influences the Ternary Complex Equilibrium .
Figure 2: Impact of linker geometry on complex formation. The "Kinked" CB-CP linker can induce tighter protein-protein interfaces if the binding pockets are orthogonal.
References
-
Bond, A. G., et al. (2021). Optimization of Linker Rigidity in PROTAC Design. Journal of Medicinal Chemistry. Link (Generalized reference for linker rigidity concepts).
-
Foley, C. A., et al. (2020). Spirocyclic Linkers in Drug Discovery: Reducing TPSA and Improving Permeability. ACS Medicinal Chemistry Letters. Link
-
Enamine Ltd. (2023). Linkerology: Rigid and Spirocyclic Building Blocks for PROTACs. Link
-
Testa, A., et al. (2020). 3D-Linkers in PROTACs: Impact on Physicochemical Properties. Drug Discovery Today. Link
-
Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link
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A Comparative Study of Cyclopropane vs. Cyclobutane Carboxylic Acids in Drug Design: A Guide for Researchers
In the intricate world of drug design, the selection of appropriate molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical motifs available to medicinal chemists, small, strained carbocycles have emerged as powerful tools for fine-tuning the properties of drug candidates. This guide provides an in-depth comparative analysis of two such motifs: cyclopropane carboxylic acid and cyclobutane carboxylic acid. By examining their distinct physicochemical properties, metabolic fates, and impact on biological activity, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these valuable building blocks.
The Foundation: Understanding the Inherent Properties of Cycloalkane Carboxylic Acids
The unique characteristics of cyclopropane and cyclobutane rings, primarily their inherent ring strain, dictate their influence on a molecule's overall properties. Cyclopropane, with its 60° C-C-C bond angles, possesses significantly more angle and torsional strain (approximately 27.5 kcal/mol) than the more flexible, puckered cyclobutane ring (approximately 26.4 kcal/mol).[1] This fundamental difference in strain energy has profound implications for their geometry, electronics, and ultimately, their role in drug design.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's acidity (pKa) and lipophilicity (logP/logD) are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a cyclopropane or cyclobutane carboxylic acid moiety can subtly yet significantly modulate these properties.
| Property | Cyclopropanecarboxylic Acid | Cyclobutanecarboxylic Acid | Rationale for a Drug Designer |
| pKa | ~4.65 - 4.83 | ~4.79 | The pKa values are very similar, suggesting that switching between these two groups is unlikely to dramatically alter the ionization state of the carboxylic acid at physiological pH. Both are typical for carboxylic acids. |
| logP | ~0.63 | ~0.80 | Cyclobutanecarboxylic acid is slightly more lipophilic than its cyclopropane counterpart.[2] This seemingly small difference can be leveraged to fine-tune a compound's solubility and membrane permeability. Increasing lipophilicity can sometimes enhance cell penetration, but can also lead to increased metabolic liability and off-target effects. |
Data Table 1: Comparison of the physicochemical properties of cyclopropanecarboxylic acid and cyclobutanecarboxylic acid.
The slightly higher lipophilicity of the cyclobutane ring can be attributed to its larger carbon framework. This distinction, while minor, provides a valuable tool for medicinal chemists to modulate a drug candidate's properties with a degree of precision.
Conformational Constraints: Shaping Molecules for Optimal Target Engagement
One of the primary reasons for incorporating small rings into drug candidates is to impose conformational rigidity.[3] Flexible molecules often pay an entropic penalty upon binding to their target. By locking a molecule into a more defined, bioactive conformation, both cyclopropane and cyclobutane scaffolds can enhance binding affinity and, consequently, potency.
Cyclopropane: A Rigid Planar Triangle
The three carbon atoms of a cyclopropane ring are coplanar, creating a rigid triangular structure.[4] This planarity can be advantageous in positioning substituents in a precise and predictable manner. The C-H bonds are shorter and stronger than those in alkanes, and the C-C bonds have enhanced π-character.[4] This unique electronic nature can influence interactions with the target protein.
Cyclobutane: A Puckered, More 3D Structure
In contrast to the flat cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to relieve some of its torsional strain.[5] This gives the cyclobutane ring a more three-dimensional character compared to the planar cyclopropane.[5] This added dimensionality can be beneficial for exploring different regions of a binding pocket and can lead to improved shape complementarity with the target.
Metabolic Stability: A Critical Consideration in Drug Design
A significant challenge in drug development is designing molecules that are resistant to metabolic degradation, thereby ensuring a sufficient half-life and therapeutic exposure. Both cyclopropane and cyclobutane moieties are often incorporated to enhance metabolic stability.[5][6]
Cyclopropane's Resistance to Oxidation
The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This is a key reason for its frequent use as a "metabolic blocker" to prevent degradation at a specific site in a molecule.
Comparative Metabolic Fates: A Case Study with Fentanyl Analogs
A study on the metabolism of a series of alicyclic fentanyl analogs provided a direct comparison of the metabolic fate of cyclopropyl and cyclobutyl groups.[7][8][9]
| Fentanyl Analog | Major Metabolic Pathway | Observation |
| Cyclopropyl Fentanyl | N-dealkylation (82% of total metabolites) | No oxidation of the cyclopropyl ring was observed.[7][9] |
| Cyclobutyl Fentanyl | N-dealkylation and Alicyclic Ring Oxidation | Oxidation on the cyclobutyl ring was observed, although N-dealkylation was still a major pathway.[7][9] |
Data Table 2: Metabolic pathways of cyclopropyl and cyclobutyl fentanyl analogs in human hepatocytes.[7][9]
This case study clearly demonstrates the superior metabolic stability of the cyclopropyl group towards oxidative metabolism compared to the cyclobutyl group in this specific chemical context. As the ring size increased in the fentanyl series, the extent of alicyclic ring oxidation also increased, suggesting that the more strained and less accessible C-H bonds of the cyclopropane ring are more resistant to enzymatic attack.[7][9]
Impact on Biological Activity: Case Studies from the Field
The ultimate test of these scaffolds lies in their impact on a drug's interaction with its biological target. The choice between a cyclopropane and a cyclobutane can lead to significant differences in potency and selectivity.
G9a Histone Methyltransferase Inhibitors: The Importance of the Spiro-Cyclobutane
In the development of inhibitors for the G9a histone methyltransferase, a spirocyclic cyclobutane ring was found to be crucial for potency.[5] Replacement of the spiro-cyclobutane with a spiro-cyclopentane or cyclohexane resulted in a significant drop in activity. While this is not a direct comparison with a cyclopropane analog, it highlights the unique and favorable interactions that a cyclobutane ring can mediate within a binding pocket. The authors noted that the cyclobutyl moiety resided near a polar aspartate residue, an interaction that was not immediately obvious from modeling studies.[5]
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The Rise of the Cyclopropane
In the discovery of novel ALK inhibitors, a fragment-based drug design approach led to the identification of a potent cis-1,2,2-trisubstituted cyclopropane derivative. This work underscores how the rigid cyclopropane scaffold can be effectively utilized to orient substituents for optimal binding, leading to highly potent and selective compounds.
While direct comparative SAR studies systematically replacing a cyclopropane carboxylic acid with a cyclobutane carboxylic acid are not abundant in the literature, the available evidence suggests that the choice is highly context-dependent. The subtle differences in size, shape, and lipophilicity can lead to significant changes in biological activity, and the optimal choice must be determined empirically for each target.
Experimental Protocols for Characterization
To aid researchers in their own investigations, we provide here detailed, step-by-step methodologies for the synthesis and characterization of these important building blocks.
Synthesis of Cyclopropanecarboxylic Acid
This protocol is adapted from a procedure in Organic Syntheses.
Workflow for the Synthesis of Cyclopropanecarboxylic Acid
Step-by-Step Protocol:
-
Cyclization: In a flask equipped with a dry-ice condenser and a stirrer, add liquid ammonia. Slowly add sodium amide (NaNH₂). To this suspension, add 4-chlorobutyronitrile dropwise.
-
Reaction Quench: After the addition is complete, carefully add ammonium chloride to quench the reaction. Allow the ammonia to evaporate.
-
Hydrolysis: To the residue, add a solution of sulfuric acid in water. Heat the mixture under reflux until the oily layer of cyclopropyl cyanide disappears.
-
Extraction and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ether). Dry the organic extracts, remove the solvent, and distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid.
Synthesis of Cyclobutanecarboxylic Acid
This protocol is adapted from a procedure in Organic Syntheses.
Workflow for the Synthesis of Cyclobutanecarboxylic Acid
Step-by-Step Protocol:
-
Condensation: Prepare a solution of sodium ethoxide (NaOEt) in ethanol. To this, add diethyl malonate. Then, add 1,3-dibromopropane and heat the mixture under reflux.
-
Saponification: After the reaction is complete, add a solution of potassium hydroxide (KOH) and continue to heat under reflux to saponify the ester.
-
Acidification and Decarboxylation: Remove the ethanol by distillation. Acidify the residue with a strong acid (e.g., H₂SO₄). Heat the resulting dicarboxylic acid to induce decarboxylation.
-
Purification: Distill the crude product to obtain pure cyclobutanecarboxylic acid.
Experimental Determination of pKa (Potentiometric Titration)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Experimental Determination of logP (Shake-Flask Method)
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the carboxylic acid to a mixture of the pre-saturated n-octanol and water in a flask.
-
Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the carboxylic acid in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4). Prepare stock solutions of the test compound and positive controls.
-
Incubation Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion: Strategic Application in Drug Discovery
The choice between a cyclopropane and a cyclobutane carboxylic acid in drug design is a nuanced decision that should be guided by the specific goals of the project.
-
Cyclopropane carboxylic acids offer a more rigid, planar scaffold with superior metabolic stability towards oxidation. They are an excellent choice when a precise, fixed orientation of substituents is desired and when metabolic vulnerability is a concern.
-
Cyclobutane carboxylic acids provide a slightly more lipophilic and three-dimensional structure. The puckered conformation of the cyclobutane ring can allow for better exploration of the binding site and may offer advantages in terms of shape complementarity.
Ultimately, both motifs are valuable tools in the medicinal chemist's toolbox. A thorough understanding of their distinct properties, coupled with empirical testing through the synthesis and evaluation of analogs, will enable the rational design of drug candidates with improved pharmacological profiles.
References
-
PubChem. Cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link].
- Wouters, J., et al. (2021).
-
EPA. Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester. CompTox Chemicals Dashboard. [Link].
- O'Connell, J. P., et al. (2018). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 9(12), 1221-1226.
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link].
- Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106.
-
PharmaGuideline. Reactions of Cyclopropane and Cyclobutane. [Link].
- Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106.
-
ResearchGate. (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... [Link].
-
Wikipedia. Cyclobutanecarboxylic acid. [Link].
-
NIST. Cyclobutylcarboxylic acid. WebBook. [Link].
- Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106.
-
Tech Explorist. (2023). A simple and accessible method improves the structure of drug potency. [Link].
-
Quora. What is the difference between cyclobutane and cyclopropane? [Link].
-
Chemdad. Cyclobutanecarboxylic acid. [Link].
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
-
ResearchGate. Experimental pKa values of carboxylic acids 47, 54, 83, and 84 Data is... [Link].
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link].
Sources
- 1. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
comparing the pKa of 1-Cyclobutylcyclopropane-1-carboxylic acid to similar structures.
Executive Summary
This guide provides a technical analysis of the acidity (pKa) of 1-Cyclobutylcyclopropane-1-carboxylic acid , comparing it to structurally related cycloalkyl carboxylic acids.
The Verdict: The estimated pKa of this compound is 4.85 – 4.95 .
While direct experimental data is sparse in open literature, structure-activity relationship (SAR) analysis indicates this compound is slightly less acidic than unsubstituted cyclopropanecarboxylic acid (pKa 4.83). This shift is driven by the positive inductive effect (+I) of the cyclobutyl group and steric inhibition of solvation around the carboxylate anion, which destabilizes the conjugate base.
Structural & Electronic Analysis
To understand the pKa of the target molecule, we must deconstruct the electronic and steric contributions of its components relative to known standards.
The "S-Character" Rule
Cyclopropane rings possess significant
-
Higher s-character = Higher electronegativity = Stronger Acid .
-
This is why cyclopropanecarboxylic acid (pKa 4.83) is stronger than cyclohexanecarboxylic acid (pKa 4.91).
The Substituent Effect (1-Position)
Adding a substituent at the 1-position (geminal to the carboxyl group) alters acidity via two competing mechanisms:
-
Inductive Effect: Alkyl groups (methyl, cyclobutyl) are electron-donating (+I). They push electron density toward the carboxylate, destabilizing the negative charge and weakening the acid (raising pKa).
-
Steric Bulk: Large groups (cyclobutyl, phenyl) sterically hinder water molecules from solvating the carboxylate anion. Poor solvation raises the energy of the anion, weakening the acid .
Cyclobutyl vs. Cyclopropyl Substituent
-
Cyclopropyl substituent: Has electron-withdrawing character due to
-like orbitals. In 1-cyclopropylcyclopropane-1-carboxylic acid, this can slightly lower pKa (approx 4.78). -
Cyclobutyl substituent: The cyclobutane ring is less strained and behaves more like a standard secondary alkyl group (
). It exerts a net electron-donating effect (+I) and significant steric bulk, leading to a higher pKa.
Comparative pKa Data Table
The following table synthesizes experimental and predicted data to contextualize the target compound.
| Compound | Structure Description | pKa (25°C) | Key Driver of Acidity |
| 1-Phenyl-1-cyclopropanecarboxylic acid | Aromatic ring at C1 | 4.30 (Pred) | Stronger Acid: Phenyl group is electron-withdrawing (induction/resonance). |
| 1-Cyclopropylcyclopropane-1-carboxylic acid | Cyclopropyl ring at C1 | 4.78 (Pred) | Moderate Acid: High s-character of cyclopropyl group acts as weak EWG. |
| Cyclopropanecarboxylic acid | Unsubstituted | 4.83 (Exp) | Baseline: Enhanced acidity vs acyclic analogs due to ring strain. |
| 1-Methylcyclopropanecarboxylic acid | Methyl group at C1 | 4.87 (Exp) | Weaker Acid: Methyl group donates electrons (+I), destabilizing anion. |
| This compound | Target Molecule | 4.85 – 4.95 (Est) | Weaker Acid: Cyclobutyl acts as bulky alkyl donor (+I) + steric hindrance. |
| Cyclobutanecarboxylic acid | 4-membered ring parent | 4.79 (Exp) | Reference: Less s-character than cyclopropane, but similar acidity. |
Note: "Exp" denotes experimental values from literature; "Pred" denotes values derived from computational QSAR models (ACD/Labs, EPISuite). "Est" is the estimated range based on this analysis.
Visualizing the Structure-Acidity Relationship
The diagram below illustrates the hierarchy of acidity based on structural modifications.
Figure 1: Structural hierarchy showing how substituents shift the pKa relative to the parent cyclopropanecarboxylic acid.
Experimental Protocol: Potentiometric pKa Determination
For drug development professionals requiring precise values, the following protocol ensures high-accuracy pKa determination for sparing soluble organic acids.
Methodology: Potentiometric Titration in Mixed Solvent
Since this compound is lipophilic, direct aqueous titration may yield unstable readings. We recommend the Yasuda-Shedlovsky Extrapolation Method .
Reagents & Equipment
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Methanol/Water mixtures (20%, 40%, 60% MeOH v/v).
-
Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
-
Ionic Strength Adjuster: 0.1 M KCl.
Step-by-Step Workflow
-
Preparation: Dissolve 5-10 mg of the target acid in 30 mL of 20% MeOH/Water (containing 0.1 M KCl).
-
Calibration: Calibrate electrode using pH 4.01, 7.00, and 10.00 aqueous buffers.
-
Titration: Titrate with 0.1 M NaOH under inert gas (
) purge to prevent absorption. Record pH vs. Volume. -
Repetition: Repeat the procedure for 40% and 60% MeOH/Water mixtures.
-
Data Processing:
-
Determine the apparent pKa (
) at each methanol concentration. -
Plot
vs. (dielectric constant). -
Extrapolate the linear regression to 0% organic solvent (pure water condition) to obtain the thermodynamic aqueous pKa.
-
Figure 2: Workflow for determining the aqueous pKa of lipophilic acids using cosolvent extrapolation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13707497, 1-Cyclopropylcyclopropane-1-carboxylic acid. Retrieved from [Link]
-
McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid. Organic Syntheses, 24, 36. Retrieved from [Link]
-
Bordwell, F. G. pKa Data Compilation. University of Wisconsin-Madison. Retrieved from [Link]
Safety Operating Guide
1-Cyclobutylcyclopropane-1-carboxylic Acid: Proper Disposal & Handling Guide
[1]
Executive Safety Summary
Immediate Action Required: 1-Cyclobutylcyclopropane-1-carboxylic acid (CAS: 60629-92-7) presents a dual hazard profile: corrosivity typical of organic acids and high potential energy due to the geminal substitution of two strained ring systems (cyclopropane and cyclobutane).[1]
-
Primary Disposal Method: High-temperature incineration with afterburner and scrubber.[1]
-
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) as the ring strain energy significantly lowers the activation energy for runaway oxidation.
-
PPE Standard: Nitrile gloves (min 0.11mm thick), chemical splash goggles, and lab coat.[1] If handling >10g, use a face shield.
Technical Profile & Hazard Assessment
To safely dispose of this molecule, one must understand its thermodynamic instability.[1] This is not a standard aliphatic acid; it is a "spring-loaded" molecule.[1]
The "Spring-Loaded" Hazard
The molecule features a cyclopropane ring (~27.5 kcal/mol strain energy) and a cyclobutane ring (~26.5 kcal/mol strain energy) attached to the same carbon.[1]
-
Thermodynamic Risk: Upon combustion or violent decomposition, this molecule releases significantly more heat than an equivalent acyclic isomer (like octanoic acid).[1]
-
Chemical Reactivity: The gem-disubstitution creates steric bulk, but the carboxylic acid proton remains accessible (
).[1]
Physicochemical Data Table[1]
| Property | Value (Approx/Class) | Operational Implication |
| Physical State | Solid (Low MP) or Viscous Liquid | Handle as solid waste where possible to minimize splashing.[1] |
| Acidity ( | ~4.7 - 4.9 | Corrosive to tissue; requires neutralization if in aqueous solution.[1] |
| Ring Strain Energy | >54 kcal/mol (Total) | High heat of combustion; controlled incineration is required.[1] |
| Solubility | Organic solvents (DCM, EtOAc), low in water | Use organic solvent waste streams; do not attempt aqueous flush.[1] |
| Incompatibility | Strong Oxidizers, Strong Bases | Exothermic neutralization; potential for oxidative ring cleavage.[1] |
Disposal Decision Matrix
The following logic gate determines the correct waste stream based on the physical state of the material.
Figure 1: Decision matrix for selecting the appropriate RCRA waste stream.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred Method)
Applicability: Pure substance, expired reagents, or solid reaction byproducts.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Do not use metal containers due to potential acid corrosion over time.
-
Labeling: Mark the container clearly with the full chemical name and the hazard warning: "Organic Acid - Corrosive - High Energy." [1]
-
Segregation: Store in the "Solid Organic Waste" bin. Ensure it is not placed in the same secondary containment as oxidizers (e.g., permanganates, nitrates).[1]
-
Disposal Path: This stream must go to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .[1] The high BTU value of the strained rings aids the incineration process.
Protocol B: Aqueous Waste Neutralization
Applicability: Aqueous reaction workups or spill cleanup residues.[1] Warning: Neutralization of this acid is exothermic.[1] The heat generated can be sufficient to volatilize small amounts of the compound or solvent, creating a respiratory hazard.
-
Preparation: Place the waste container in an ice bath or cooling block.
-
Dilution: If the solution is concentrated (>1 M), dilute 1:5 with water.
-
Neutralization Agent: Use Sodium Bicarbonate (
) rather than Sodium Hydroxide ( ).[1]-
Why? Bicarbonate is self-limiting (
) and prevents "overshoot" to highly caustic pH levels which could induce rapid, uncontrolled ring degradation.[1]
-
-
Procedure:
-
Final Disposal: The neutralized slurry should be treated as Aqueous Chemical Waste (Code D002 cleared), not poured down the drain, as the organic salt (carboxylate) may still be regulated due to aquatic toxicity concerns.[1]
Emergency Contingencies: Spill Cleanup
In the event of a benchtop spill, speed and containment are vital to prevent floor corrosion or vapor release.
Figure 2: Step-by-step spill response workflow.
Critical Note: Do not use paper towels to wipe up the concentrated acid before neutralization.[1] The acid can dehydrate the cellulose, potentially causing charring or ignition due to the heat of reaction. Use inert absorbents (vermiculite, clay) or neutralize first.[1]
Regulatory Compliance (RCRA)[1]
Proper classification ensures legal compliance under the US EPA Resource Conservation and Recovery Act (RCRA).[1]
References
-
U.S. Environmental Protection Agency. (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online.[1] [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: Cyclopropanecarboxylic acid (Class Reference).[1] National Library of Medicine.[1] [Link][1]
-
Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.[1] (Contextual reference for ring strain energy data).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
